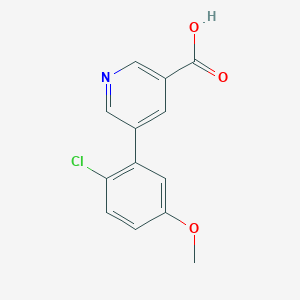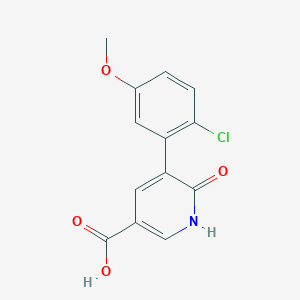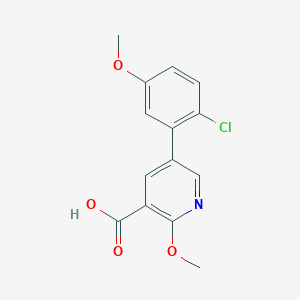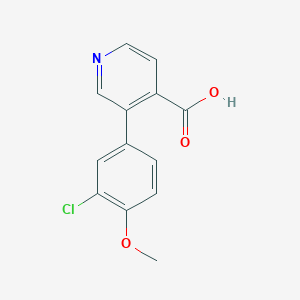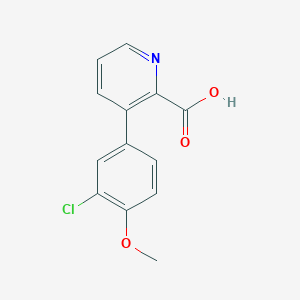
3-(3-Chloro-4-methoxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-methoxyphenyl)picolinic acid, or 3-CMPPA, is a synthetic compound with a range of potential applications in scientific research. It is a compound with a wide variety of biochemical and physiological effects, and its properties make it an attractive prospect for use in laboratory experiments.
科学研究应用
3-CMPPA has a wide range of potential applications in scientific research. It has been used in studies of cell signaling pathways, as a tool to investigate the role of calcium in cell physiology, as a probe for the study of protein-protein interactions, and as a tool to study the effects of free radicals on cell metabolism. Additionally, 3-CMPPA has been used to study the effects of oxidative stress on cells, as well as to investigate the role of calcium in the regulation of gene expression.
作用机制
The mechanism of action of 3-CMPPA is not yet fully understood. However, it is believed that 3-CMPPA acts as an inhibitor of calcium-dependent phospholipase A2. This enzyme is responsible for the release of arachidonic acid from cell membranes, which is then used by cells to produce a range of signaling molecules. By inhibiting this enzyme, 3-CMPPA can modulate the production of these signaling molecules and thus alter cellular physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPPA have been studied in a range of organisms, including mice, rats, and humans. In mice, 3-CMPPA has been shown to reduce inflammation and to reduce the production of pro-inflammatory cytokines. In rats, 3-CMPPA has been shown to reduce the production of nitric oxide and to reduce the production of pro-inflammatory cytokines. In humans, 3-CMPPA has been shown to reduce the production of pro-inflammatory cytokines and to reduce the production of nitric oxide. Additionally, 3-CMPPA has been shown to reduce oxidative stress in cells, and to modulate the expression of genes involved in inflammation and cell death.
实验室实验的优点和局限性
The use of 3-CMPPA in laboratory experiments has a number of advantages. It is a relatively simple and cost-effective compound to synthesize, and its biochemical and physiological effects have been studied in a range of organisms. Additionally, 3-CMPPA can be used to modulate the expression of genes involved in inflammation and cell death, and it can be used to study the effects of oxidative stress on cells.
However, there are also some limitations to the use of 3-CMPPA in laboratory experiments. The exact mechanism of action of 3-CMPPA is not yet fully understood, and its effects on different organisms may vary. Additionally, 3-CMPPA may interact with other compounds and may produce unwanted side effects in some organisms.
未来方向
The potential future directions for 3-CMPPA are numerous. Further research is needed to better understand the mechanism of action of 3-CMPPA and to determine its effects on a wider range of organisms. Additionally, 3-CMPPA could be used to study the effects of oxidative stress on cells in different tissues and organs, and could be used to investigate the role of calcium in the regulation of gene expression. Additionally, 3-CMPPA could be used to investigate the role of calcium in cell physiology, and could be used to study the effects of free radicals on cell metabolism. Finally, 3-CMPPA could be used to investigate the role of calcium in the regulation of inflammation and cell death.
合成方法
3-CMPPA is synthesized by a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylacetic acid with 2-chloropropionic acid. This reaction results in the formation of a 2-chloro-3-chloromethyl-4-methoxyphenylacetic acid, which is then hydrolyzed to yield 3-CMPPA. This synthesis method is relatively simple and cost-effective, making it an attractive option for laboratory experiments.
属性
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-11-5-4-8(7-10(11)14)9-3-2-6-15-12(9)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNQSXQGPMCGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391840.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391846.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391847.png)
![6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391860.png)

